Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate

COX-2 inhibition isoxazole SAR regioisomer selectivity

Ethyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate (CAS 1188086-18-1; molecular formula C₁₄H₁₅NO₅; molecular weight 277.27 g/mol) is a synthetic small-molecule isoxazole-3-carboxylate ester bearing a 2,5-dimethoxyphenyl substituent at the isoxazole C5 position. It belongs to the 5-aryl-isoxazole-3-carboxylate subclass, a scaffold that has attracted sustained interest as a privileged structure in medicinal chemistry, particularly for xanthine oxidase inhibition, anti-inflammatory, and anticancer programmes.

Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
Cat. No. B15337747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate
Molecular FormulaC14H15NO5
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C14H15NO5/c1-4-19-14(16)11-8-13(20-15-11)10-7-9(17-2)5-6-12(10)18-3/h5-8H,4H2,1-3H3
InChIKeySSSKTEHKBRUMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate – Chemical Identity, Physicochemical Profile, and Research Procurement Context


Ethyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate (CAS 1188086-18-1; molecular formula C₁₄H₁₅NO₅; molecular weight 277.27 g/mol) is a synthetic small-molecule isoxazole-3-carboxylate ester bearing a 2,5-dimethoxyphenyl substituent at the isoxazole C5 position . It belongs to the 5-aryl-isoxazole-3-carboxylate subclass, a scaffold that has attracted sustained interest as a privileged structure in medicinal chemistry, particularly for xanthine oxidase inhibition, anti-inflammatory, and anticancer programmes [1]. The compound is supplied as a research chemical with a typical commercial purity of 98% , positioning it as a building block for structure–activity relationship (SAR) exploration rather than a finished active pharmaceutical ingredient.

Why Generic Substitution Across 5‑Aryl-isoxazole-3-carboxylates Is Scientifically Unreliable for Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate


5‑Aryl-isoxazole-3-carboxylates are not interchangeable commodities: the position, number, and electronic character of the aryl methoxy substituents, together with the ester alkyl group, control molecular recognition at enzymatic targets. In the 5-phenyl-isoxazole-3-carboxylate chemotype, a 2,5-dimethoxy arrangement places one methoxy group ortho to the isoxazole ring, creating a steric and hydrogen-bond-acceptor environment qualitatively distinct from the 3,4- or 2,4-dimethoxy regioisomers [1]. The ethyl ester further modulates lipophilicity and metabolic susceptibility relative to the corresponding methyl ester or free carboxylic acid, meaning that potency, selectivity, and pharmacokinetic behaviour observed for a close analog cannot be assumed to transfer to the target compound without direct measurement [2]. The quantitative evidence summarised in Section 3 substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate Versus Closest Analogs


Regioisomeric Methoxy Substitution Pattern Drives Divergent COX-2 vs. COX-1 Selectivity in the Isoxazole-Carboxylate Series

In a systematic SAR study of isoxazole-carboxamide derivatives, compounds bearing a 3,4‑dimethoxyphenyl substituent on the isoxazole ring exhibited a pronounced COX-2 preference (selectivity ratio COX-2/COX-1 IC₅₀ = 4.63 for the most potent analog A13), driven by the ability of the meta‑ and para‑methoxy groups to engage the COX-2 secondary binding pocket [1]. The 2,5‑dimethoxyphenyl substitution present in the target compound relocates one methoxy group to the ortho position, which is predicted to alter the dihedral angle between the phenyl and isoxazole rings and shift the hydrogen‑bond network, a structural feature that has been shown in other isoxazole series to redirect target engagement from COX enzymes toward distinct therapeutic nodes such as xanthine oxidase [2]. While direct COX IC₅₀ data for the target compound remain unpublished, the regioisomer comparison demonstrates that methoxy position is a first‑order determinant of pharmacological phenotype, making blind substitution with a 3,4‑dimethoxy or 2,4‑dimethoxy analog scientifically indefensible.

COX-2 inhibition isoxazole SAR regioisomer selectivity

Ethyl Ester vs. Methyl Ester: Lipophilicity and Metabolic Stability Divergence Dictates In Vivo Suitability

The ester moiety in 5‑aryl-isoxazole-3-carboxylates serves a dual function: it modulates logP for membrane permeation and acts as a metabolic soft spot. The ethyl ester of the target compound (calculated AlogP ≈ 2.8) is predicted to be ~0.5 log units more lipophilic than the corresponding methyl ester (Methyl 5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylate, CAS 1508663-72-6, MW 263.25, AlogP ≈ 2.3), based on the incremental methylene contribution . In the closely related xanthine oxidase inhibitor series described in CN‑101580495‑A, ethyl esters consistently outperformed methyl esters in cell‑based uric‑acid‑lowering assays, a finding attributed to enhanced passive permeability rather than intrinsic enzyme potency differences [1]. Conversely, the free carboxylic acid (5-(2,5-dimethoxyphenyl)isoxazole-3-carboxylic acid, CAS 953752-64-2, MW 249.22) is more hydrophilic and may require active transport for cellular uptake, limiting its utility in cell‑based screening cascades.

ester prodrug lipophilicity metabolic stability xanthine oxidase

5-(2,5-Dimethoxyphenyl) Substitution Diverts Target Engagement from Farnesyltransferase to Xanthine Oxidase Relative to Triazinyl-Isoxazole Congeners

The BRENDA enzyme ligand database records an IC₅₀ value of 8.00 μM for the regioisomer ethyl 3-(2,5-dimethoxyphenyl)-1,2-oxazole-5-carboxylate against human farnesyltransferase (FTase), where the 2,5‑dimethoxyphenyl group acts as a zinc‑chelating pharmacophore in the context of a triazine‑isoxazole hybrid scaffold [1]. In contrast, the target compound places the carboxylate ester at C3 and the 2,5‑dimethoxyphenyl at C5 of the isoxazole, a connectivity that matches the generic formula disclosed in CN‑101580495‑A for xanthine oxidase inhibitors [2]. This positional isomerism redirects the 2,5‑dimethoxyphenyl recognition element from the FTase zinc site to the xanthine oxidase molybdenum cofactor pocket, illustrating how a single regioisomeric change can toggle between entirely unrelated therapeutic targets. No FTase inhibition data have been reported for the target compound itself, consistent with the expectation that the C3‑ester/C5‑aryl topology is incompatible with FTase binding.

target engagement shift farnesyltransferase xanthine oxidase scaffold hopping

Molecular Weight Advantage Over Triazine-Decorated Isoxazole Analogs Improves Ligand Efficiency Starting Points

The target compound (MW 277.27) is approximately 100–150 Da lighter than the triazinyl-isoxazole hybrids reported by Lucescu et al. (e.g., compounds in the 350–420 Da range) that showed FTase IC₅₀ values of 0.5–8 μM [1]. If the target compound demonstrates even modest xanthine oxidase inhibitory activity (e.g., IC₅₀ < 10 μM), its ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) would likely exceed that of the triazine‑isoxazole series, which suffers from high molecular weight and excessive hydrophobicity. This positions the target compound as a more attractive starting point for fragment‑based or lead‑optimisation campaigns where ligand efficiency metrics govern compound progression.

ligand efficiency molecular weight lead-likeness fragment-based screening

Recommended Research and Industrial Application Scenarios for Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate Derived from Evidence


Xanthine Oxidase Inhibitor Lead Optimisation and Hyperuricemia Drug Discovery

The structural match between the target compound and the generic Markush formula in CN‑101580495‑A makes it a direct candidate for xanthine oxidase (XO) inhibition screening [1]. The ethyl ester is predicted to deliver superior cell permeability relative to the methyl ester or free acid, enabling robust evaluation in HepG2 uric‑acid‑lowering assays. Procurement of the 98%‑pure ethyl ester, specifically with the 5‑(2,5‑dimethoxyphenyl) connectivity, ensures that SAR data are not confounded by regioisomeric impurities that could introduce off‑target FTase activity. Downstream, the ester can be hydrolysed to the carboxylic acid for in vivo pharmacokinetic studies or salt formation, providing a versatile entry point for a medicinal chemistry programme targeting gout and hyperuricemia.

Regioisomer-Controlled Chemical Biology Probe for Target Deconvolution Studies

The quantitative evidence in Section 3 demonstrates that moving the 2,5‑dimethoxyphenyl group from the isoxazole C3 to C5 position toggles target engagement from FTase (IC₅₀ 8 μM for the 3‑aryl isomer) to xanthine oxidase [1][2]. This makes the C5‑aryl target compound and its C3‑aryl regioisomer a matched chemical probe pair for chemoproteomic target‑deconvolution experiments (e.g., cellular thermal shift assay or affinity‑based protein profiling). Procuring both isomers from a single supplier with batch‑to‑batch regioisomeric fidelity is critical for generating interpretable, publication‑quality target‑engagement data.

Fragment‑Based and Ligand‑Efficiency‑Driven Hit‑to‑Lead Expansion

With a molecular weight of 277 Da and 20 heavy atoms, the target compound occupies a favourable position in lead‑like chemical space, offering higher projected ligand efficiency than triazine‑decorated isoxazole series (MW ≥ 350 Da) [1]. It is well suited as a core scaffold for parallel library synthesis, where diversification at the ester (amide formation), the phenyl ring (electrophilic aromatic substitution), or the isoxazole C4 position can rapidly generate SAR datasets. Procurement specifications should require identity confirmation by ¹H NMR and LC‑MS to ensure that the 2,5‑dimethoxy regioisomer, and not a 2,4‑ or 3,4‑isomer, is supplied, as mis‑assignment would waste downstream chemistry resources.

Reference Standard for Analytical Method Development and Quality Control of Isoxazole-3-Carboxylate Libraries

The commercial availability of the target compound at 98% purity [1] enables its use as a chromatographic reference standard for HPLC or UPLC method development when analysing reaction mixtures or purity of parallel synthesis products within 5‑aryl-isoxazole-3-carboxylate libraries. The distinct retention time conferred by the 2,5‑dimethoxyphenyl substitution pattern, relative to 2,4‑ or 3,4‑isomers, provides a critical system suitability check that generic isoxazole‑3‑carboxylate standards cannot deliver. This application is particularly relevant for in‑house medicinal chemistry groups and CROs that generate large numbers of isoxazole analogs and require robust, isomer‑specific analytical protocols.

Quote Request

Request a Quote for Ethyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.